3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-nitropyridine
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Overview
Description
3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-nitropyridine is an organic compound that features a pyridine ring substituted with a nitro group and a long chain of ethoxy groups terminated with an azido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-nitropyridine typically involves multiple steps:
Starting Material: The synthesis begins with 2-nitropyridine.
Ethoxylation: The pyridine ring is sequentially ethoxylated using ethylene oxide under basic conditions to introduce the ethoxy groups.
Azidation: The terminal hydroxyl group is converted to an azido group using sodium azide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-nitropyridine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Click Chemistry: The azido group can react with alkynes in the presence of copper(I) catalysts to form triazoles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Common Reagents and Conditions
Sodium Azide: Used for azidation.
Copper(I) Catalysts: Used in click chemistry reactions.
Hydrogen Gas and Palladium Catalyst: Used for the reduction of the nitro group.
Major Products
Triazoles: Formed from click chemistry reactions.
Amino Derivatives: Formed from the reduction of the nitro group.
Scientific Research Applications
3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-nitropyridine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymers to introduce azido functionalities, which can be further modified.
Bioconjugation: Used in the modification of biomolecules through click chemistry, enabling the attachment of various probes and tags.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-nitropyridine primarily involves its functional groups:
Azido Group: Participates in click chemistry reactions, forming stable triazole linkages.
Nitro Group: Can be reduced to an amino group, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-[2-(2-Azidoethoxy)ethoxy]ethanamine: Similar structure but with an amine group instead of a nitro group.
Azido-dPEG 4-acid: Contains a similar azido-terminated ethoxy chain but with a carboxylic acid group.
Uniqueness
3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-nitropyridine is unique due to the combination of a nitro group and a long azido-terminated ethoxy chain, which provides versatility in chemical modifications and applications.
Properties
Molecular Formula |
C13H19N5O6 |
---|---|
Molecular Weight |
341.32 g/mol |
IUPAC Name |
3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-2-nitropyridine |
InChI |
InChI=1S/C13H19N5O6/c14-17-16-4-5-21-6-7-22-8-9-23-10-11-24-12-2-1-3-15-13(12)18(19)20/h1-3H,4-11H2 |
InChI Key |
AQODXLWEOPYPHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)[N+](=O)[O-])OCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
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